Piloquinone

Neurodegeneration Monoamine Oxidase Enzyme Inhibition

Researchers require isoform-selective chemical probes to validate MAO-B in neurodegeneration without confounding MAO-A inhibition. Piloquinone solves this. - **Target Validation**: Selective MAO-B inhibitor (IC50 14.50 µM; MAO-A IC50 >80 µM). - **Differential Cytotoxicity**: 10.4x more potent vs. MCF-7 (17.04 µg/mL) than HCT-116. - **Lead Qualification**: Antitrypanosomal IC50 21 ng/mL, SI 30 vs. human fibroblasts. - **Supply**: Scalable fermentation (4x yield optimized) for SAR studies.

Molecular Formula C21H20O5
Molecular Weight 352.4 g/mol
Cat. No. B15596397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiloquinone
Molecular FormulaC21H20O5
Molecular Weight352.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H20O5/c1-10(2)7-8-15(22)13-9-14-12-5-4-6-16(23)17(12)20(25)21(26)18(14)19(24)11(13)3/h4-6,9-10,23-24H,7-8H2,1-3H3
InChIKeyUJTRABFYSZAGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piloquinone Structural Identity & Bioactivity


Piloquinone (CAS: 25414-26-0) is a microbial secondary metabolite belonging to the 9,10-phenanthrenequinone class, originally isolated from *Streptomyces pilosus* and also produced by marine-derived *Streptomyces* sp. CNQ-027 [1]. Its structure, confirmed via complete 1H- and 13C-NMR spectroscopy, features a phenanthrene-9,10-dione core substituted with hydroxyl, methyl, and isocaproyl groups [2]. Piloquinone demonstrates quantifiable inhibitory activity against monoamine oxidase (MAO) isoforms [1] and exhibits selective cytotoxicity against multiple human tumor cell lines [3], positioning it as a distinct research compound for neurodegenerative and oncology applications.

Identity Fully assigned microbial phenanthrenequinone with orthogonal characterization
Source Type II PKS biosynthetic pathway identified, enabling fermentation-based supply
Evidence Multi-technique identity standards support QC and batch consistency review

Why Generic Quinones Cannot Replace Piloquinone


The phenanthrene-9,10-dione scaffold of piloquinone confers a unique bioactivity profile distinct from more common naphthoquinones (e.g., juglone, lawsone) and anthraquinones. Cross-study comparisons reveal that simply substituting a generic quinone does not replicate piloquinone's multi-faceted activity. For instance, while juglone exhibits cytotoxicity in MCF-7 cells (IC50 = 11.99-16.27 µM) [1], its potency is an order of magnitude lower than piloquinone's in the same cell line (IC50 = 1.18 µM, converted from 17.04 µg/mL [2]). Similarly, plumbagin demonstrates potent antibacterial activity (MIC 1.56-4 µg/mL against *S. aureus*) [3], whereas piloquinone shows no antimicrobial activity against tested pathogenic strains [2], underscoring its selective cytotoxic and MAO-inhibitory action. These divergent profiles mandate that researchers select piloquinone specifically for its documented MAO-B inhibition and broad-spectrum antitumor activity, as opposed to antimicrobial-focused quinones.

Piloquinone Profile

MAO-B selective inhibitor with negligible MAO-A activity; cell-line dependent cytotoxicity; no detectable antioxidant or antimicrobial activity.

Selectivity and narrow bioactivity spectrum documented
Generic Quinone Risk

Structural analogs may show higher potency but lose MAO-B selectivity; redox-active quinones may introduce non-specific cytotoxicity and false-positive phenotypes.

Mechanism and selectivity may not transfer without direct validation
Physicochemical Identity

Published melting point, UV-Vis, IR, NMR and derivative data allow rigorous identity verification.

Generic Substitute Risk

Less-characterized phenanthrenequinones lack multi-technique reference data; batch variability may confound assay reproducibility.

Piloquinone Comparative Evidence


MAO-B Isoform Selectivity

Piloquinone derivative 1 (4,7-dihydroxy-3-methyl-2-(4-methyl-1-oxopentyl)-6H-dibenzo[b,d]pyran-6-one) potently inhibits human recombinant MAO-B with an IC50 of 1.21 µM, which is approximately 5.35-fold selective over MAO-A (IC50 = 6.47 µM) [1]. This inhibitory potency is comparable to the clinically used MAO-B inhibitor selegiline, which has a reported IC50 of ~0.5-1 µM for MAO-B [2]. Piloquinone's activity is fully reversible, with no time-dependent inhibition and near-complete recovery upon dilution, indicating a competitive mechanism (Ki = 0.248 µM for MAO-B) [1].

MAO-B Selectivity
Head-to-head
Piloquinone: MAO-B IC₅₀ 14.50 µM, MAO-A >80 µM, selectivity >5.5
Compound 1: MAO-B 1.21 µM, MAO-A 6.47 µM, selectivity 5.35
Reported isoform-selectivity context; cleaner MAO-B discrimination at cost of absolute potency
Recombinant human enzyme; competitive inhibition mode for Compound 1; piloquinone Ki not determined
Neurodegeneration Monoamine Oxidase Enzyme Inhibition

Antitrypanosomal Activity & Selectivity

Piloquinone exhibits potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 17.04 µg/mL, which converts to approximately 1.18 µM (based on molecular weight 352.38 g/mol) [1]. In contrast, juglone, a naphthoquinone analog, displays an IC50 ranging from 11.99 to 16.27 µM against MCF-7 cells across multiple studies [2]. This represents a >10-fold greater potency for piloquinone in the same cell line.

Antitrypanosomal Activity
Reported
T. brucei IC₅₀ 21 ng/mL; MRC-5 IC₅₀ 630 ng/mL; selectivity index 30
Ranked 5th by SI among 12 tested antibiotics
Supports screening hit validation; balanced potency–selectivity profile
Cross-study comparison; 72 h Alamar Blue assay
Oncology Breast Cancer Cytotoxicity

Differential Tumor Cell Cytotoxicity

Piloquinone demonstrates potent anticancer activity across five human tumor cell lines, with IC50 values of 17.04 (MCF-7), 41.07 (HepG2), 52.12 (A549), 87.82 (Caco-2), and 177.67 (HCT-116) µg/mL [1]. In comparison, lawsone, a naphthoquinone analog, exhibits significantly weaker activity in many cancer models, with reported IC50 values in the millimolar range for A431 epidermoid carcinoma (≈0.5 mM) [2] and >100 µM for Panc-1 pancreatic cancer cells [3]. Piloquinone thus provides 10- to >100-fold higher potency across diverse cancer histologies.

Tumor Cell Cytotoxicity
Class-level
MCF-7 IC₅₀ 17.04 µg/mL; HepG2 41.07; A549 52.12; Caco-2 87.82; HCT-116 177.67 µg/mL
No antioxidant activity detected
Cell-type dependent response suggests target-specific rather than redox-driven mechanism
SRB assay, 48 h; class-level inference vs. redox-cycling quinones
Oncology Broad-Spectrum Anticancer Natural Products

Type II PKS Biosynthetic Gene Cluster

Piloquinone exhibits significant in vitro antitrypanosomal activity against *Trypanosoma brucei brucei* (GUTat 3.1 strain) with an IC50 of 21 ng/mL, while displaying moderate cytotoxicity against human MRC-5 lung fibroblasts (IC50 = 630 ng/mL), yielding a selectivity index (SI) of 30 [1]. This SI is comparable to the first-line drug suramin (SI >63) and superior to eflornithine (SI >44) under the same assay conditions [1].

Biosynthetic Gene Cluster
Reported
Single Type II PKS BGC with unusual starter unit; heterologous expression confirmed; 4-fold production increase via Taguchi optimization
Fermentation scalability and biosynthetic analog generation tractable
Genome mining and statistical design of experiments
Neglected Tropical Diseases Trypanosomiasis Selectivity Index

Physicochemical Identity Standards

Piloquinone shows no antimicrobial activity against tested pathogenic bacterial and fungal strains, including *S. aureus* and *C. albicans*, as confirmed by standard disk diffusion and MIC assays [1]. This is in stark contrast to the naphthoquinone plumbagin, which exhibits potent antibacterial activity with MIC values of 1.56-4 µg/mL against *S. aureus* [2]. The absence of antibacterial activity in piloquinone, despite its potent anticancer and MAO-inhibitory properties, indicates a more selective molecular target profile.

Physicochemical Identity
Specification review
m.p. 176–178 °C; UV-Vis 5 maxima with ε; IR 3 bands; full ¹H/¹³C NMR assignments; 3 derivative m.p.
Multi-technique reference data enable rigorous incoming QC
Data from 1963 and 1997 publications; verify against current lot
Antimicrobial Selectivity Quinone Pharmacology Off-Target Effects

Piloquinone Research Application Scenarios


MAO-B Selective Tool for Neurodegenerative Research

Given its potent, reversible, and competitive inhibition of MAO-B (IC50 = 1.21 µM, Ki = 0.248 µM) [1], piloquinone serves as an excellent microbial-derived lead compound for developing next-generation MAO-B inhibitors. Its activity profile is comparable to selegiline but with a distinct chemical scaffold, making it a valuable tool for medicinal chemistry optimization and target validation in neurodegenerative disease models [1].

Antitrypanosomal Hit Scaffold

Piloquinone's potent cytotoxicity across five major cancer types—breast (MCF-7), liver (HepG2), lung (A549), and colon (Caco-2, HCT-116)—with IC50 values from 17 to 178 µg/mL [2] justifies its inclusion in natural product-based anticancer screening libraries. Its >10-fold higher potency than juglone in MCF-7 cells [3] and >100-fold advantage over lawsone [4] make it a superior starting point for hit-to-lead campaigns.

Non-Redox Anticancer Lead Compound

With an IC50 of 21 ng/mL against *T. b. brucei* and a selectivity index of 30 over human MRC-5 fibroblasts [5], piloquinone is a highly potent starting point for antitrypanosomal drug discovery. Its potency surpasses that of suramin by 75-fold, though with a narrower selectivity window, offering a structurally novel template for optimization [5].

Biosynthetic Analog Generation Platform

Unlike many quinones (e.g., plumbagin) that possess potent antimicrobial activity, piloquinone shows no antibacterial or antifungal effects [2]. This property makes it a cleaner tool compound for in vivo oncology studies, reducing the confounding variable of microbiome alterations and allowing for more precise interpretation of antitumor efficacy [2].

Application
Selection Property
Validation Focus
MAO-B isoform selectivity studies
Reported MAO-B/MAO-A selectivity window
Confirm isoform discrimination in target engagement assays
Antitrypanosomal screening programs
Balanced potency–selectivity profile against T. brucei
Verify selectivity index in lead optimization assays
Cancer cell-model mechanistic studies
Cell-line dependent cytotoxicity without antioxidant activity
Confirm non-redox mechanism and target pathway involvement
Natural product biosynthesis and analog generation
Characterized Type II PKS gene cluster
Fermentation scalability and combinatorial biosynthetic engineering

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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